molecular formula C22H17ClN4O5S B11418949 5-chloro-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11418949
M. Wt: 484.9 g/mol
InChI Key: IQLFPJCOLDMETP-UHFFFAOYSA-N
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Description

5-chloro-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route can be outlined as follows:

    Formation of Benzofuran Intermediate: The synthesis begins with the preparation of the benzofuran intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carbamoyl Group: The benzofuran intermediate is then reacted with 4-methylphenyl isocyanate to introduce the carbamoyl group. This reaction is typically carried out in the presence of a suitable catalyst and solvent.

    Formation of Pyrimidine Ring: The next step involves the formation of the pyrimidine ring. This can be achieved through a condensation reaction between the benzofuran intermediate and appropriate pyrimidine precursors.

    Chlorination and Methylsulfonylation: The final steps involve the chlorination of the pyrimidine ring and the introduction of the methylsulfonyl group. These reactions are typically carried out using chlorinating agents and methylsulfonyl chloride, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base such as potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced amides, alcohols

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

5-chloro-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets.

    Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biological macromolecules.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 5-chloro-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: The compound can inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

    Modulation of Receptors: It may interact with cellular receptors, modulating their activity and influencing cellular responses.

    Interference with Signaling Pathways: The compound can interfere with key signaling pathways, affecting cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid
  • 5-chloro-2-[(4-fluorophenyl)methylsulfonyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide
  • 5-chloro-2-[(2-fluorophenyl)methylsulfonyl]-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide

Uniqueness

5-chloro-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide is unique due to its specific structural features, such as the presence of the benzofuran moiety and the combination of carbamoyl and methylsulfonyl groups. These structural elements contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H17ClN4O5S

Molecular Weight

484.9 g/mol

IUPAC Name

5-chloro-N-[2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C22H17ClN4O5S/c1-12-7-9-13(10-8-12)25-21(29)19-17(14-5-3-4-6-16(14)32-19)26-20(28)18-15(23)11-24-22(27-18)33(2,30)31/h3-11H,1-2H3,(H,25,29)(H,26,28)

InChI Key

IQLFPJCOLDMETP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NC(=NC=C4Cl)S(=O)(=O)C

Origin of Product

United States

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